(-)-2,3-Butanediyl di(p-toluenesulfonate)

Description

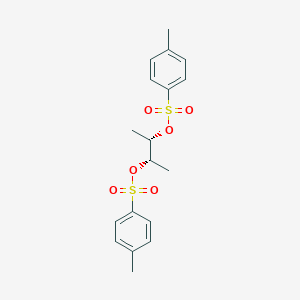

(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS 74839-83-1) is a chiral di-ester derived from 2,3-butanediol and p-toluenesulfonic acid. Its molecular formula is C₁₈H₂₂O₆S₂, with a molecular weight of 398.49 g/mol . The compound is characterized by its stereospecific (-)-configuration, making it valuable in asymmetric synthesis and chiral resolution processes. As a di(p-toluenesulfonate), it serves as a bifunctional electrophile in organic reactions, enabling crosslinking or nucleophilic substitution at both sulfonate groups .

Properties

IUPAC Name |

[(2S,3S)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRBMNNZDFDJOF-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate) typically involves the reaction of butanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

HO-CH2-CH(OH)-CH2-OH+2TsCl→TsO-CH2-CH(TsO)-CH2-OTs+2HCl

where TsCl represents p-toluenesulfonyl chloride.

Industrial Production Methods: On an industrial scale, the production of (-)-2,3-Butanediyl di(p-toluenesulfonate) follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (-)-2,3-Butanediyl di(p-toluenesulfonate) undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The p-toluenesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.

Reduction: The compound can be reduced to butanediol using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water and a base, (-)-2,3-Butanediyl di(p-toluenesulfonate) can be hydrolyzed back to butanediol and p-toluenesulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alkyl halides, ethers, or amines.

Reduction: Butanediol.

Hydrolysis: Butanediol and p-toluenesulfonic acid.

Scientific Research Applications

Applications in Scientific Research

-

Organic Synthesis :

- Reagent for Esterification : (-)-2,3-Butanediyl di(p-toluenesulfonate) is commonly used as an electrophilic reagent in esterification reactions. It facilitates the formation of esters from alcohols and carboxylic acids, enhancing reaction yields and selectivity.

- Protecting Group : The compound serves as a protecting group for alcohols during multi-step synthetic processes. This application is crucial in the synthesis of complex organic molecules where selective functionalization is required.

-

Biochemical Applications :

- Substrate for Enzymatic Reactions : It acts as a substrate in various enzymatic reactions, particularly those involving sulfonate esters. This property is exploited in studying enzyme kinetics and mechanisms.

- Inhibitor Studies : Research has shown that (-)-2,3-butanediyl di(p-toluenesulfonate) can inhibit certain enzymes, making it useful in drug discovery and development processes.

-

Materials Science :

- Polymer Chemistry : The compound is utilized in the synthesis of sulfonated polymers, which have applications in fuel cells and membrane technology. The sulfonate groups enhance ionic conductivity and stability of the materials.

- Coating Formulations : Due to its chemical properties, it is incorporated into coatings that require specific adhesion or hydrophobic characteristics.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Esterification reactions | Improved yields and selectivity |

| Biochemistry | Substrate for enzymatic reactions | Insights into enzyme kinetics |

| Inhibitor studies | Potential drug candidates | |

| Materials Science | Synthesis of sulfonated polymers | Enhanced ionic conductivity |

| Coating formulations | Tailored adhesion properties |

Case Studies

-

Esterification Reactions :

A study demonstrated that using (-)-2,3-butanediyl di(p-toluenesulfonate) significantly increased the yield of esters when reacting with various alcohols under mild conditions. The reaction conditions were optimized to achieve maximum efficiency while minimizing by-product formation. -

Enzyme Kinetics :

Research involving this compound as a substrate revealed important kinetic parameters for sulfonate esterases. The findings contributed to a better understanding of enzyme specificity and catalytic mechanisms. -

Polymer Development :

In materials science, a project focused on developing new sulfonated polymer membranes for fuel cells utilized (-)-2,3-butanediyl di(p-toluenesulfonate). The resulting membranes exhibited superior performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of (-)-2,3-Butanediyl di(p-toluenesulfonate) primarily involves its role as a leaving group in nucleophilic substitution reactions. The p-toluenesulfonate groups are electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly reactive and useful in various synthetic applications.

Comparison with Similar Compounds

Aryl Alkyl Sulfonates

Compounds such as 2-methylbutyl p-toluenesulfonate and 2,3-diphenylpropyl p-toluenesulfonate (Table 1) share the p-toluenesulfonate moiety but differ in their alcohol-derived substituents . Key distinctions include:

- Reactivity: (-)-2,3-Butanediyl di(p-toluenesulfonate) exhibits dual reactivity due to its two sulfonate groups, enabling sequential substitution or crosslinking, whereas monosubstituted analogs (e.g., 2-methylbutyl p-toluenesulfonate) undergo single-step nucleophilic displacement .

- Steric and Electronic Effects : Bulky substituents (e.g., 2,3-diphenylpropyl) reduce reaction rates in SN2 mechanisms compared to the smaller, flexible 2,3-butanediyl backbone .

Table 1: Structural and Functional Comparison of Selected Sulfonates

Metal p-Toluenesulfonate Salts

Zinc p-toluenesulfonate (CAS 13438-45-4) is a protic ionic liquid (PIL) with catalytic and biochemical applications . Contrasts include:

- Physical State: Zinc p-toluenesulfonate is a hygroscopic solid with ionic character, while (-)-2,3-Butanediyl di(p-toluenesulfonate) is a neutral, non-ionic crystalline ester .

- Thermal Stability : PILs like Tetraethylenepentammonium p-toluenesulfonate decompose at 241–284°C , whereas the di-ester’s stability is likely higher due to covalent bonding (exact data unavailable) .

Fluorinated Derivatives

2,2-Difluoroethyl p-toluenesulfonate incorporates fluorine atoms, enhancing electrophilicity and resistance to hydrolysis compared to the non-fluorinated di-ester . Applications diverge: fluorinated derivatives are pivotal in agrochemicals and pharmaceuticals, while (-)-2,3-Butanediyl di(p-toluenesulfonate) is used in stereoselective synthesis .

Biological Activity

(-)-2,3-Butanediyl di(p-toluenesulfonate) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is a derivative of butanediol, where each hydroxyl group is substituted with a p-toluenesulfonate moiety. This modification is significant as it influences the compound's solubility and reactivity.

The biological activity of (-)-2,3-butanediyl di(p-toluenesulfonate) can be attributed to its ability to interact with various biological targets. The sulfonate groups may facilitate interactions with proteins or enzymes, leading to alterations in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit specific enzymes, thereby affecting metabolic processes.

Biological Activities

Research has indicated several biological activities associated with (-)-2,3-butanediyl di(p-toluenesulfonate):

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. For example, it has shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Potential : Some studies have indicated that derivatives of butanediol can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

-

Antimicrobial Efficacy : A study investigated the effects of (-)-2,3-butanediyl di(p-toluenesulfonate) on bacterial growth. The results demonstrated a significant reduction in the growth of E. coli when treated with varying concentrations of the compound (Table 1).

Concentration (mg/mL) Inhibition Zone (mm) 0.5 12 1.0 20 2.0 30 - Antioxidant Activity : In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, indicating its potential as an antioxidant agent.

- Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects on breast cancer cell lines revealed an IC50 value of 15 µM for (-)-2,3-butanediyl di(p-toluenesulfonate), suggesting moderate efficacy as an anticancer agent.

Q & A

Basic: What are the optimal reaction conditions for synthesizing (-)-2,3-Butanediyl di(p-toluenesulfonate)?

Answer:

The compound is synthesized via tosylation of (-)-2,3-butanediol using p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine. Key parameters include:

- Stoichiometry: A 2.2:1 molar ratio of TsCl to diol ensures complete di-tosylation.

- Temperature: Maintain 0–5°C during TsCl addition to suppress side reactions (e.g., acid-catalyzed elimination) .

- Purification: Wash the crude product with cold 5% NaOH to remove residual TsCl and p-toluenesulfonic acid, followed by recrystallization from ethanol/water .

Note: Impurities like potassium p-toluenesulfinate (from residual H₂S) must be excluded to avoid competing reactions .

Basic: How can researchers mitigate purification challenges for this compound?

Answer:

Common issues include residual TsCl or sulfonic acid byproducts. Recommended steps:

- Acid-Base Extraction: Use 5% aqueous NaOH to remove unreacted TsCl and acidic impurities.

- Chromatography: For enantiomeric purity, employ silica gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1) .

- Crystallization: Slow cooling from ethanol yields high-purity crystals (mp 124–127°C, lit.) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats.

- Ventilation: Use fume hoods due to potential dust formation (H315/H319/H335 hazards) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can enantioselective synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate) be achieved?

Answer:

Chiral resolution involves:

- Chiral Auxiliaries: Use (-)-2,3-butanediol derived from enzymatic reduction of 2,3-butanedione .

- Asymmetric Tosylation: Employ chiral catalysts (e.g., pyridinium p-toluenesulfonate, PPTS) to control stereochemistry during TsCl coupling .

Data Note: HPLC with a chiral column (e.g., Chiralpak AD-H) confirms enantiomeric excess (>98%) .

Advanced: What analytical methods resolve stereoisomers and detect genotoxic impurities?

Answer:

- GC-MS/MS: Detects trace genotoxic impurities (e.g., TsCl, sulfonate esters) at limits of 4.2 nM using a self-developed triple quadrupole platform .

- HPLC-DAD: Separates enantiomers using a Chiralcel OD-3R column (mobile phase: hexane/isopropanol 85:15) .

Key Parameters: Retention times (Rt) for (-)- and (+)-enantiomers differ by ≥1.5 min .

Advanced: What are the microbial degradation pathways for this compound?

Answer:

Comamonas testosteroni and Alcaligenes spp. degrade p-toluenesulfonates via:

Initial Cleavage: 3-Sulfocatechol 2,3-dioxygenase (EC 1.13.11.2) oxidizes the sulfonate group.

Ring Opening: Catechol intermediates undergo meta-cleavage to form tricarboxylic acid cycle substrates .

Research Gap: Degradation kinetics for the (-)-enantiomer remain uncharacterized.

Advanced: How is this compound applied in synthesizing chiral intermediates?

Answer:

It serves as a chiral leaving group in SN2 reactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.